Home > Products > Screening Compounds P79945 > aluminum;sodium;silicate
aluminum;sodium;silicate - 12003-51-9

aluminum;sodium;silicate

Catalog Number: EVT-13886650
CAS Number: 12003-51-9
Molecular Formula: AlNaO4Si
Molecular Weight: 142.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis:

  1. Hydrothermal Synthesis: This method involves mixing sodium silicate solutions with aluminum hydroxide in the presence of sodium hydroxide as a catalyst. The reaction occurs under controlled temperature and pressure conditions, leading to the formation of aluminum sodium silicate crystals.
  2. Sol-Gel Process: In this approach, precursors are hydrolyzed to form a gel-like network that can be dried and heat-treated to produce the desired silicate structure .
  3. Chemical Reaction with Aluminum Sulfate: A common method involves reacting sodium silicate with aluminum sulfate at elevated temperatures, producing a slurry that can be filtered and dried to yield aluminum sodium silicate .

Technical Details:

  • The synthesis typically requires precise control over molar ratios of reactants and reaction conditions (temperature, time) to achieve desired crystal structures and properties.
  • For instance, a typical reaction can be represented as:
    Na2SiO3+Al2(SO4)3NaAlSiO4+by products\text{Na}_2\text{SiO}_3+\text{Al}_2(\text{SO}_4)_3\rightarrow \text{NaAlSiO}_4+\text{by products}
Molecular Structure Analysis

Structure:
Aluminum sodium silicate has a framework structure characteristic of silicates, where silicon and aluminum tetrahedra are interconnected by oxygen atoms. The general formula can vary depending on the specific type of aluminosilicate being synthesized.

Data:

  • Molecular Formula: NaAlSiO4\text{NaAlSiO}_4
  • Molecular Weight: Approximately 202.139 g/mol
  • Appearance: Typically appears as a white or off-white powder.
  • Density: Not explicitly stated but generally around 2.6 g/cm³ for similar compounds .
Chemical Reactions Analysis

Reactions:

  1. Formation Reaction:
    • The primary reaction for synthesizing aluminum sodium silicate involves combining sodium silicate with an aluminum source (like aluminum hydroxide or sulfate) under controlled conditions.
  2. Decomposition:
    • Under high temperatures (above 600 °C), aluminum sodium silicate may decompose into other compounds or release gases depending on the environment (e.g., presence of moisture) .

Technical Details:

  • The stability of aluminum sodium silicate allows it to withstand various chemical environments without significant degradation, making it useful in applications requiring durability.
Mechanism of Action

Process:
The mechanism by which aluminum sodium silicate functions in various applications is primarily due to its ability to form stable complexes with other ions, enhancing properties such as binding strength and thermal stability.

Data:

  • In food applications, for instance, it acts as an anti-caking agent by absorbing moisture and preventing clumping.
  • In industrial processes, it serves as a catalyst or filler material that improves the mechanical properties of composites .
Physical and Chemical Properties Analysis

Physical Properties:

  • Color: White powder
  • Odor: Odorless
  • Solubility: Insoluble in water
  • Melting Point: Generally above 600 °C .

Chemical Properties:

  • Reactivity: Generally unreactive under normal conditions but can interact with strong acids or bases.
  • Stability: Stable under standard conditions but may decompose at high temperatures or in reactive environments.
Applications

Scientific Uses:

  1. Food Industry: Used as an anti-caking agent in powdered foods and spices.
  2. Cosmetics: Incorporated in various cosmetic formulations for its thickening properties.
  3. Pharmaceuticals: Utilized in dentifrices and other formulations for its binding properties.
  4. Construction Materials: Acts as a filler in cement and concrete products due to its strength-enhancing characteristics.
  5. Environmental Applications: Employed in water treatment processes due to its ability to adsorb heavy metals and other pollutants from water .
Synthesis Methodologies and Industrial Production Techniques

Bayer Process Optimization for Aluminum Sodium Silicate Byproduct Management

The Bayer process for alumina extraction from bauxite ore inherently generates aluminum sodium silicate compounds as primary byproducts during the desilication stage. When bauxite undergoes digestion with concentrated sodium hydroxide (180-300 g/L), soluble sodium aluminate forms while reactive silica precipitates as complex desilication products (DSPs) through the reaction:

$$2NaOH + Al(OH)3 + SiO2 → Na2O·Al2O3·xSiO2·nH2O + H2O$$

These crystalline aluminosilicates predominantly manifest as sodalite (Na₈(Al₆Si₆O₂₄)Cl₂) or cancrinite structures depending on process conditions [7] [8]. DSPs constitute 10-15% of the total bauxite residue (red mud) volume, presenting significant environmental management challenges due to their alkaline nature and storage requirements [1].

Modern optimization strategies focus on crystallization control through:

  • Temperature modulation: Maintaining digestion temperatures >150°C promotes coarse, filterable DSP particles
  • Seeding techniques: Introducing sodalite seed crystals improves particle size distribution
  • Additive incorporation: Lime (CaO) addition reduces soluble silica by forming hydrogarnet phases instead of sodium aluminosilicates [7]

Advanced filtration methodologies including hyperbaric filters and automated filter presses achieve >95% sodium hydroxide recovery from DSPs, significantly reducing both chemical consumption and waste volume. These innovations have decreased caustic soda losses from 120 kg/t-Al₂O₃ to <30 kg/t-Al₂O₃ in modern refineries [1] [8].

Table 1: Desilication Products (DSPs) in Bayer Process Streams

DSP TypeChemical FormulaFormation ConditionsAl:Si RatioFilterability
SodaliteNa₈(Al₆Si₆O₂₄)Cl₂140-180°C, High Cl⁻1:1Moderate
CancriniteNa₆Ca₂[(AlSiO₄)₆CO₃]·2H₂O>180°C, CO₃²⁻ present1:1Excellent
KaoliniteAl₂Si₂O₅(OH)₄<100°C, Acidic pH1:1Poor

Sol-Gel and Co-Precipitation Routes for Controlled Porosity Development

Sol-gel synthesis enables precise control over aluminum sodium silicate nanostructure development through hydrolysis-condensation reactions. In the two-step ammonia-assisted method, aluminum nitrate nonahydrate first reacts with ammonia (2-12%) to form aluminum hydroxide sol, followed by sodium silicate addition to initiate gelation [4]. This approach yields mesoporous architectures with surface areas reaching 430 m²/g and pore volumes of 0.85 cm³/g - approximately 270% higher than co-precipitated counterparts [4].

Comparative analysis reveals fundamental morphological differences:

  • Sol-gel derivatives: Exhibit spherical nanoparticles (10-30 nm) with interconnected mesopores (2-50 nm)
  • Co-precipitated materials: Form irregular microparticles (<100 nm) with sharp edges and limited porosity (surface area: 158 m²/g) [4] [9]

The condensation mechanism differs significantly between methods:

Sol-Gel Pathway:1. Hydrolysis: Al(OR)₃ + 3H₂O → Al(OH)₃ + 3ROH  2. Aluminosilicate bond formation:  ≡Si-OH + HO-Al≡ → ≡Si-O-Al≡ + H₂O  3. Network assembly via controlled dehydration  Co-Precipitation Route:  1. Simultaneous addition:  Al³⁺ + SiO₃²⁻ + 5NaOH → Na₂O·Al₂O₃·xSiO₂↓  2. Rapid aggregation of amorphous precipitate  

Sol-gel processing facilitates pore-directing agent incorporation (e.g., CTAB, Pluronic polymers) that template mesochannels during calcination, enabling adsorption capacity improvements of 400-700% for heavy metals and organic dyes compared to co-precipitated materials [4].

Table 2: Structural Properties of Aluminum Sodium Silicate via Different Synthesis Methods

Synthesis ParameterTwo-Step Sol-GelCo-PrecipitationPerformance Impact
Specific Surface Area430 m²/g158 m²/g7× higher MB adsorption
Pore Volume0.85 cm³/g0.28 cm³/gEnhanced ion diffusion
Particle MorphologySpherical mesoporousIrregular denseImproved accessibility
Pb(II) Adsorption175 mg/g42 mg/g4× capacity increase
Crystallite Size10-15 nm10-50 nmHigher surface energy

Energy-Efficient Electrolytic Reduction in Primary Aluminum Production

The Hall-Héroult process consumes approximately 12-15 MWh per tonne of aluminum produced, representing the most energy-intensive stage in aluminum sodium silicate precursor manufacturing. Modern cells employ inert anode technology and wettable cathodes to reduce energy consumption by 20% compared to conventional carbon anodes [5].

The fundamental electrochemical reactions remain:

Anode: 2O²⁻ (from cryolite/Al₂O₃) → O₂ + 4e⁻  Cathode: Al³⁺ + 3e⁻ → Al(l)  Overall: 2Al₂O₃ → 4Al + 3O₂ (E° = 1.2V theoretical, 4.3V practical)  

Alumina dissolution efficiency in cryolite (Na₃AlF₆) molten electrolyte directly impacts voltage requirements. Aluminum sodium silicate impurities in metallurgical-grade alumina increase sludge accumulation and raise bath resistance, necessitating higher operating voltages. Modern smelters maintain strict alumina specifications:

  • SiO₂ < 0.02% (precisely controlled to minimize silicate formation)
  • Na₂O content: 0.3-0.6% (optimized for conductivity) [5] [7]

Advanced process control systems utilize point-feeding technology with alumina concentration maintained at 2-4% through resistivity tracking, preventing anode effects that increase perfluorocarbon emissions. These innovations have reduced energy consumption from 20 kWh/kg-Al in 1900 to 12.5 kWh/kg-Al in modern facilities, directly lowering the carbon footprint of aluminum-derived silicates [5].

Role of Sodium Hydroxide Recycling in Large-Scale Silicate Precipitation

Closed-loop sodium recovery represents the cornerstone of sustainable aluminum sodium silicate production. The countercurrent decantation (CCD) system achieves >95% NaOH recovery from red mud through multi-stage washing (6-9 stages) with spent Bayer liquor [1] [5]. Each washing stage reduces residual alkali content by 40-60%, with final mud alkalinity reduced to <0.15 g/L (as Na₂O) before disposal [7].

The chemical recycling dynamics follow:

  • DSP decomposition: High-pressure (5-6 MPa) hydrothermal treatment at 250-300°C decomposes sodalite:$$Na2O·Al2O3·1.7SiO2·nH2O + 4NaOH → 2NaAl(OH)4 + 1.7Na2SiO3$$
  • Silicate removal: Sodium silicate co-precipitates with calcium silicate through lime addition:$$Na2SiO3 + Ca(OH)2 → CaSiO3↓ + 2NaOH$$
  • Aluminate crystallization: Recycled sodium aluminate re-enters the precipitation circuit [1] [10]

Modern plants implement advanced filtration technologies:

  • Hyperbaric tube presses: Achieve cake moistures of <18% versus 32% in vacuum filters
  • Membrane filter presses: Reduce NaOH losses to <15 kg/tonne Al₂O₃
  • Solar evaporation ponds: Concentrate dilute streams for energy-efficient recovery

These innovations have increased sodium hydroxide recycling rates from 70% in 1980s facilities to >98% in modern refineries, significantly reducing both production costs and environmental impact [1] [5].

Table 3: Sodium Hydroxide Recycling Performance Metrics in Bayer Process

Recovery TechnologyNaOH Recovery (%)Mud Moisture (%)Residual Na₂O (%)Energy Consumption (kWh/t)
Vacuum Drum Filtration85-9032-354.2-5.112-15
Pressure Filtration92-9426-282.8-3.518-22
Hyperbaric Tube Press96-9817-191.1-1.824-28
Membrane Filter Press>9814-160.4-0.930-35

Emerging Green Synthesis Approaches for Reduced Carbon Footprint

Biomass-derived sodium silicate production significantly reduces the carbon footprint of aluminum sodium silicate synthesis. Agricultural wastes including rice husk ash (RHA, 85-95% SiO₂), sugarcane bagasse ash (SCBA, 65-80% SiO₂), and bamboo leaf ash (BLA, 70-75% SiO₂) serve as silica sources through hydrothermal extraction [3] [6]:

Acid Leaching:  RHA + HCl → Purified SiO₂ + Metal Chlorides  Silicate Formation:  xSiO₂ + 2NaOH → Na₂O·xSiO₂ + H₂O (100°C, 2h)  

This approach consumes only 1.8-2.5 GJ/t-SiO₂ versus 3.8-4.5 GJ/t for conventional sand-based production, reducing CO₂ emissions from 1.514 kg/kg to 0.2-0.3 kg/kg sodium silicate [3] [6].

Geopolymer synthesis routes utilize coal fly ash (25-28% Al₂O₃, 50-60% SiO₂) activated with potassium silicate instead of sodium silicate, achieving 30% lower carbon emissions through:

  • Elimination of high-temperature alumina production
  • Direct conversion to aluminosilicate matrices
  • Ambient temperature curing (20-40°C) [3]

Recent innovations include:

  • Hybrid geopolymer-ceramics: Sintering geopolymers at 800-1000°C to form crystalline aluminum sodium silicates with controlled leucite/nepheline phases
  • Microwave-assisted synthesis: Reducing reaction times from hours to minutes while improving phase purity
  • Carbon-negative additives: Incorporating pyrolyzed biomass char (2-5%) that sequesters 0.8-1.2 kg CO₂-eq/kg material [6]

Life-cycle assessments demonstrate that biomass-derived sodium silicate coupled with fly ash activation achieves carbon negativity (-0.15 to -0.3 kg CO₂-eq/kg product) when accounting for avoided landfilling emissions and carbon sequestration in agricultural residues [3] [6].

Table 4: Environmental Impact Comparison of Sodium Silicate Production Routes

Production MethodGWP (kg CO₂-eq/kg)Energy Demand (GJ/t)Feedstock SourceKey Innovations
Conventional Sand-Soda Ash1.22-1.763.8-4.5Quartz sandHigh-pressure digestion
Hydrothermal Waste Glass0.55-0.782.2-2.8Post-consumer glassAlkali fusion at 200°C
Rice Husk Ash Derived0.21-0.351.8-2.2Agricultural wasteAcid pre-leaching
Bamboo Leaf Ash Route0.18-0.291.6-2.0Forestry residuesIntegrated biorefinery
Geopolymer Conversion-0.15 to 0.100.8-1.2Industrial byproductsAmbient synthesis

Properties

CAS Number

12003-51-9

Product Name

aluminum;sodium;silicate

IUPAC Name

aluminum;sodium;silicate

Molecular Formula

AlNaO4Si

Molecular Weight

142.05 g/mol

InChI

InChI=1S/Al.Na.O4Si/c;;1-5(2,3)4/q+3;+1;-4

InChI Key

OKSRBEMKUSZPOX-UHFFFAOYSA-N

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Na+].[Al+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.